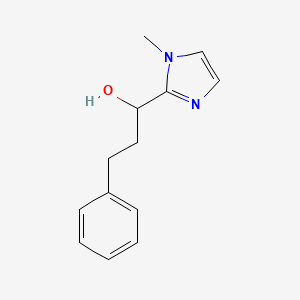

1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Synthesis Analysis

Imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which is a five-membered ring with two nitrogen atoms . The presence of a phenyl group and a propanol group in the compound “1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol” suggests that it might have interesting chemical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Imidazole derivatives generally have high solubility in water and other polar solvents due to the presence of polar functional groups .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol has been explored for its potential antibacterial properties. For instance, a related compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, has been found to exhibit antibacterial activity, particularly against anaerobic bacteria. This compound acts as a pro-drug, releasing lethal species within the target bacterial cell after bioreduction by bacterial ferredoxin or related electron transfer proteins (Dickens et al., 1991).

Antifungal Applications

Several imidazole derivatives, including those structurally similar to this compound, have demonstrated antifungal properties. For example, certain 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles showed activity against a range of fungi and Gram-positive bacteria, with some also demonstrating effectiveness against Candida albicans in vivo (Heeres & van Cutsem, 1981).

Structural and Spectroscopic Analysis

The structural and spectroscopic characteristics of imidazole derivatives have been extensively studied. For example, a study on 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol provided insights into its molecular structure, electron density distribution, and potential interactions within the molecule. This research also involved molecular docking predictions, which are crucial for understanding the compound's potential applications in drug development (Almutairi et al., 2019).

Nonlinear Optical Properties

Research has been conducted on the nonlinear optical properties of imidazole derivatives. A study on 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, a related compound, analyzed its molecular structure, hyper-conjugative interaction, and charge delocalization. This compound and its derivatives are considered promising for further studies in nonlinear optics (Al-Alshaikh et al., 2016).

Photocurrent Response

Imidazole derivatives have also been investigated for their photocurrent response in coordination polymers. For instance, a study on a coordination polymer based on 3-(3-(1H-imidazol-1-yl)phenyl)-5-(4-(1H-imidazol-1-yl)phenyl)-1-methyl-1H-1,2,4-triazole demonstrated enhanced photocurrent density, indicating potential applications in photovoltaic devices (Meng et al., 2016).

Corrosion Inhibition

Amino acid-based imidazole zwitterions, related to this compound, have been developed as corrosion inhibitors for mild steel. These compounds have shown high inhibition efficiency and good adsorption properties, making them novel and green alternatives for corrosion protection (Srivastava et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withGlycylpeptide N-tetradecanoyltransferase 1 in humans and yeast .

Mode of Action

This could result in alterations to cellular processes, potentially influencing cell growth, differentiation, or survival .

Biochemical Pathways

Given its potential target, it may influence pathways related to protein modification and cellular signaling .

Pharmacokinetics

Similar compounds have been found to have high gastrointestinal absorption . The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on its potential target, it may influence cellular processes such as protein modification and signaling, which could have downstream effects on cell growth, differentiation, or survival .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1-methylimidazol-2-yl)-3-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-15-10-9-14-13(15)12(16)8-7-11-5-3-2-4-6-11/h2-6,9-10,12,16H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSZXGMRUDDAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2479056.png)

![N-[4-(difluoromethoxy)phenyl]-4-methylpiperazine-1-carbothioamide](/img/structure/B2479060.png)

![3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2479062.png)

![1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2479063.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2479067.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2479073.png)